N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound that features a combination of furan, thiophene, and methanesulfonylphenyl groups
Properties
Molecular Formula |
C19H19NO4S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C19H19NO4S2/c1-26(22,23)18-5-2-14(3-6-18)4-7-19(21)20-11-17-10-16(13-25-17)15-8-9-24-12-15/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,20,21) |
InChI Key |
KNKXFUUKSYKQCE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with a methanesulfonylphenyl derivative. Common synthetic methods include:
Furan and Thiophene Synthesis: These heterocycles can be synthesized through various methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reactions: The furan and thiophene intermediates are then coupled using reagents like phosphorus pentasulfide (P4S10) and α,β-acetylenic esters under basic conditions.
Final Assembly: The final step involves the formation of the propanamide linkage through amidation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (e.g., Br2) in acetic acid for electrophilic substitution; nucleophiles (e.g., NaOH) in ethanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to fully hydrogenated derivatives.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is unique due to its combination of furan, thiophene, and methanesulfonylphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
